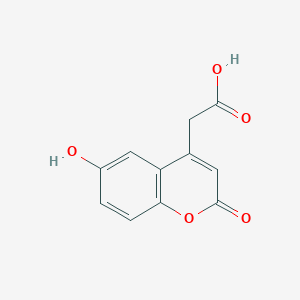

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

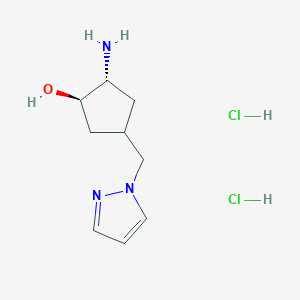

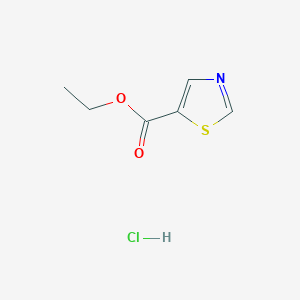

The compound 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a derivative of acetamide with potential pharmacological properties. It is related to a class of compounds that have been studied for their inhibitory activities against Src kinase, which is implicated in various types of cancer. The presence of a pyridine ring and N-benzyl substitution appears to be significant for the activity of these compounds .

Synthesis Analysis

The synthesis of related N-benzyl substituted acetamide derivatives has been reported, where the compounds were synthesized to understand the structure-activity relationship of KX2-391, a selective Src substrate binding site inhibitor. Although the exact synthesis of this compound is not detailed, similar compounds were synthesized by substituting the pyridine ring and evaluating the effects of different substitutions on the thiazole ring .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques ensure the correct synthesis of the desired compounds and help in understanding the structure-activity relationship by confirming the presence of specific functional groups and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related acetamide derivatives typically include the reaction of thione derivatives with chloro-substituted acetamide compounds. The reactivity of these compounds is influenced by the presence of different substituents on the thiazole and imidazole rings, which can affect the acidity and basicity of the nitrogen atoms in these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their acidity constants (pKa), have been determined using UV spectroscopic studies. The pKa values provide insight into the protonation states of the compounds under physiological conditions, which is crucial for understanding their pharmacokinetic behavior and interaction with biological targets. The pKa values of related compounds have been found to vary, indicating that the electronic properties of the substituents can significantly influence the acidity and basicity of the nitrogen atoms in the heterocyclic rings .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Studies have synthesized novel sulphonamide derivatives, including those with aminothiazole, to display significant antimicrobial activity. These compounds, through various synthetic pathways, have shown high activity against multiple microbial strains. The relationship between the structural features of these compounds and their antimicrobial efficacy has been explored, emphasizing the potential of thiazole derivatives in developing new antimicrobials (Fahim & Ismael, 2019).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties. One study focused on the structural analogs of KX2-391, revealing the importance of the pyridine ring and N-benzyl substitution in inhibiting Src kinase, a key target in cancer therapy. These compounds demonstrated significant inhibitory effects on cell proliferation in various carcinoma cell lines, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).

Antitumor and Antioxidant Evaluation

Research on N-substituted-2-amino-1,3,4-thiadiazoles has uncovered their potential as antitumor and antioxidant agents. By modifying the thiadiazole core with various functional groups, these compounds have shown promising results in cytotoxicity assays against cancer cell lines and antioxidant activities. This underscores the versatility of thiadiazole derivatives in medicinal chemistry for developing novel therapeutic agents (Hamama et al., 2013).

Propiedades

IUPAC Name |

2-phenylmethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOWEOCIFMYKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)